molecular formula C7H13NO3 B13112305 Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B13112305
M. Wt: 159.18 g/mol
InChI Key: MVBWEDQLROJLNC-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is the methyl ester of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid. This compound is characterized by its molecular formula C7H13NO3 and has a molecular weight of 159.18 g/mol . It is a non-proteinogenic amino acid derivative and is known for its role as a metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a metabolite in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in various biochemical reactions, contributing to the synthesis and degradation of other compounds. The exact molecular targets and pathways can vary depending on the specific context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its role as a non-proteinogenic amino acid derivative also sets it apart from other similar compounds .

Biological Activity

Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family, characterized by its unique molecular structure, which includes a hydroxymethyl group at the 5-position and a carboxylate ester at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity based on various studies and findings.

  • Molecular Formula : C7H13NO3
  • Molecular Weight : Approximately 159.18 g/mol
  • Stereochemistry : The compound exhibits specific stereochemical configurations that significantly influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Compounds in the pyrrolidine class are often investigated for their ability to inhibit bacterial growth. For instance, studies have shown that derivatives of pyrrolidine can effectively combat various strains of bacteria, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Effects

The compound has also been studied for its antiviral properties. Its mechanism of action may involve interaction with viral enzymes or receptors, potentially inhibiting viral replication. Preliminary investigations suggest that it could serve as a substrate in enzyme assays, influencing enzyme-substrate interactions critical in viral life cycles.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have indicated that certain derivatives can reduce cell viability in cancer cell lines, suggesting cytotoxic effects. For example, related compounds have demonstrated significant inhibition of cell growth at varying concentrations, indicating their potential as anticancer agents .

The biological activity of this compound is likely mediated through its interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its pharmacological potential and guiding further drug development efforts .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
Methyl 4-pyrrolidinecarboxylateLacks hydroxymethyl groupAntimicrobial properties
Methyl 3-hydroxypyrrolidine-2-carboxylateHydroxyl group at 3-positionNeuroactive properties
Methyl 2-pyrrolidinoneNo carboxylate groupSolvent and intermediate in synthesis
Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylateBenzyl substitution at the nitrogenInvestigated for antiviral properties

This table highlights how structural variations impact biological activities, emphasizing the unique position of this compound due to its specific functional groups and stereochemistry.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating various pyrrolidine derivatives found that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent.
  • Cytotoxicity Evaluation : In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines, with IC50 values indicating effective cytotoxicity at specific concentrations .
  • Enzyme Interaction Studies : Preliminary studies suggest that this compound could influence enzyme-substrate interactions, which is critical for understanding its role in biochemical pathways relevant to disease states.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3

InChI Key

MVBWEDQLROJLNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)CO

Origin of Product

United States

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